

Thermodynamic Profile of Deuterium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deuterium bromide*

Cat. No.: *B076789*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic data for **Deuterium Bromide** (DBr). The information is compiled from authoritative sources and presented in a structured format to facilitate its use in research, scientific, and drug development applications. This guide includes key thermodynamic parameters, detailed experimental methodologies for obtaining these data, and logical diagrams to illustrate the workflow of data acquisition and analysis.

Core Thermodynamic Data

The thermodynamic properties of **Deuterium Bromide** in the ideal gas phase have been determined primarily through spectroscopic methods. The following tables summarize the key quantitative data.

Table 1: Standard Molar Thermodynamic Properties of **Deuterium Bromide** (DBr) at 298.15 K and 1 bar

Property	Symbol	Value	Units
Molar Mass	M	81.918	g/mol
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-37.036[1][2]	kJ/mol
Standard Molar Entropy	S°	203.8	J/(mol·K)
Molar Heat Capacity (at constant pressure)	C_p	29.143	J/(mol·K)

Table 2: Molar Heat Capacity (Cp) of **Deuterium Bromide** (DBr) as a Function of Temperature

The molar heat capacity of DBr in the ideal gas state can be calculated using the following polynomial equation, with coefficients provided by the Third Millennium Thermochemical Database[1][2]:

$$C_p(T) = a + bT + cT^2 + dT^3 + eT^4$$

Where T is the temperature in Kelvin, and the coefficients are:

Coefficient	Value
a	3.22932705E+00
b	1.27632694E-03
c	-4.73731331E-07
d	8.51651961E-11
e	-5.76511714E-15

Note: This equation is valid for a temperature range of 200 K to 6000 K.

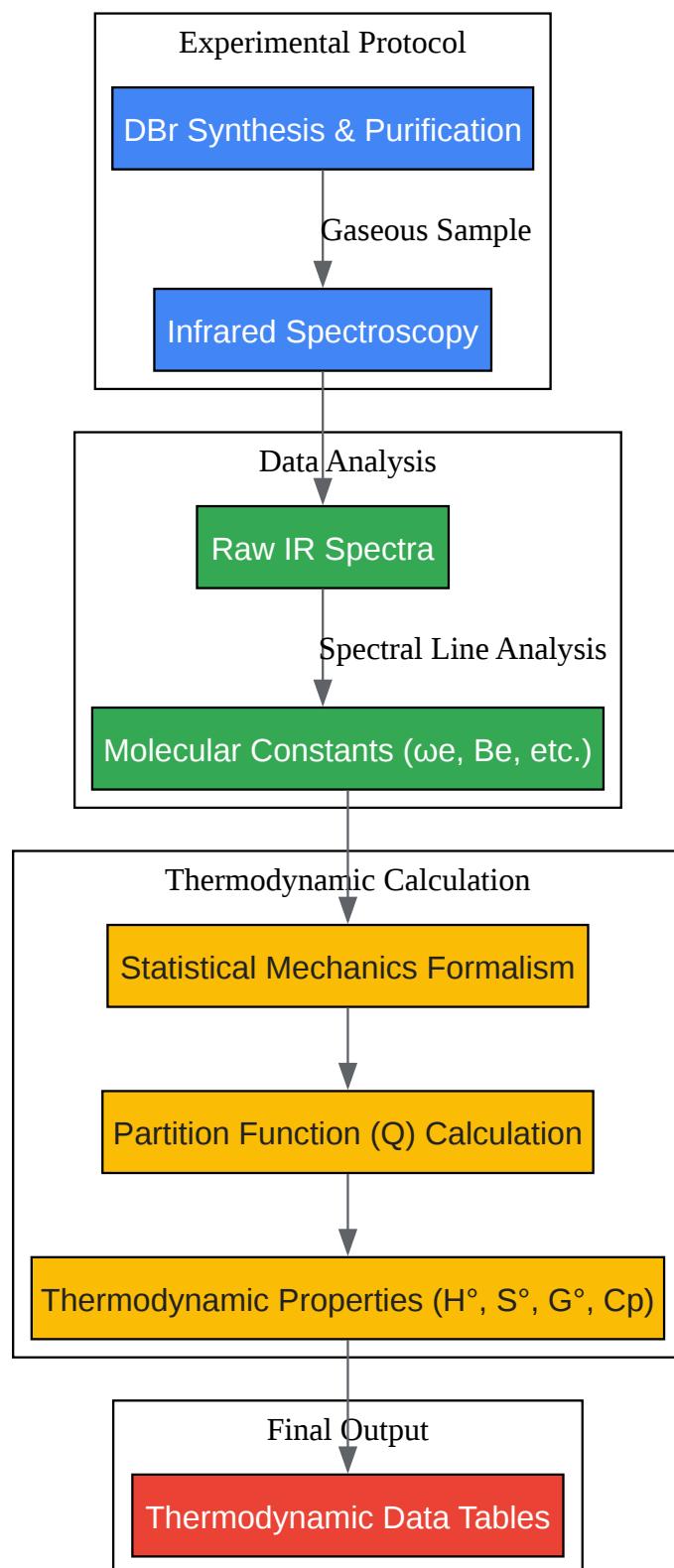
Experimental Protocols: Spectroscopic Determination of Thermodynamic Properties

The thermodynamic functions for **Deuterium Bromide** are primarily derived from the analysis of its molecular spectrum, particularly its infrared absorption spectrum. The work of Keller and Nielsen in 1954 is a foundational study in this area.

Experimental Setup for Infrared Spectroscopy of Deuterium Bromide

The experimental protocol for obtaining the infrared spectrum of DBr, as described in the literature of that era, involves the following key steps:

- Sample Preparation: Gaseous **Deuterium Bromide** is synthesized and purified. The purity is often checked by mass spectrometry. The gas is then introduced into a specialized absorption cell.
- Spectrometer: A high-resolution infrared spectrometer is used. In the mid-20th century, these were typically grating spectrometers. The instrument consists of an infrared source (such as a Nernst glower or Globar), a monochromator to select specific wavelengths, the sample absorption cell, and a detector (such as a thermocouple or bolometer).
- Absorption Cell: The absorption cell is designed to have a long path length to allow for sufficient interaction between the infrared radiation and the gaseous DBr sample, which is often at low pressure. The cell windows are made of materials transparent to infrared radiation, such as rock salt (NaCl) or potassium bromide (KBr).
- Data Acquisition: The infrared radiation is passed through the absorption cell containing the DBr gas. The intensity of the transmitted radiation is measured at various wavelengths. The resulting data of absorption versus wavelength (or wavenumber) constitutes the infrared spectrum.
- Spectral Analysis: The positions and intensities of the absorption lines in the spectrum are meticulously analyzed. These lines correspond to transitions between different vibrational and rotational energy levels of the DBr molecule. From the spacing of these lines, molecular constants such as the vibrational frequency (ω_e), the rotational constant (B_e), and the anharmonicity constant (ω_{eex}) are determined.


Calculation of Thermodynamic Functions from Spectroscopic Data

Once the molecular constants are obtained from the spectroscopic data, the standard thermodynamic functions (enthalpy, entropy, Gibbs free energy, and heat capacity) can be calculated using the principles of statistical mechanics. The total energy of the molecule is considered as the sum of its translational, rotational, vibrational, and electronic energies.

The partition function (Q) for the molecule is calculated, which is the sum over all possible energy states. From the partition function and its derivatives with respect to temperature, the thermodynamic properties are derived. For a diatomic molecule like DBr, the key inputs for these calculations are the vibrational and rotational constants determined from its infrared spectrum.

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the logical workflow from experimental measurement to the final thermodynamic data for **Deuterium Bromide**.

[Click to download full resolution via product page](#)

Workflow for Thermodynamic Data Determination of DBr.

This diagram outlines the process, starting from the synthesis of **Deuterium Bromide**, followed by the acquisition of its infrared spectrum. The analysis of this spectrum yields crucial molecular constants. These constants are then used within the framework of statistical mechanics to calculate the partition function, from which the macroscopic thermodynamic properties are derived and presented in comprehensive data tables.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atct.anl.gov [atct.anl.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic Profile of Deuterium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076789#thermodynamic-data-for-deuterium-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com